molecular formula C20H25N3O2S2 B2772902 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide CAS No. 851409-78-4

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide

Cat. No. B2772902
CAS RN: 851409-78-4
M. Wt: 403.56
InChI Key: YNXBVMQEERWNFZ-UHFFFAOYSA-N
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Description

The compound “2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide” is a molecular entity focused on ‘small’ chemical compounds . It is an organic heterobicyclic compound and an organonitrogen heterocyclic compound .


Molecular Structure Analysis

The molecular formula of the compound is C15H19N5O2S4 . The compound has an average mass of 429.609 and a mono-isotopic mass of 429.04216 . The InChI and SMILES strings provide a textual representation of the compound structure .

Scientific Research Applications

Antitumor and Antimicrobial Applications

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Compounds related to 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide have been synthesized and evaluated for their potential as antitumor agents through inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them targets for cancer therapy. One study detailed the synthesis and evaluation of compounds as dual TS and DHFR inhibitors, highlighting their effectiveness against tumor cells in culture and their potential as antitumor agents (Gangjee et al., 2009).

  • Antimicrobial and Antifungal Agents : Another research direction involves the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing their antimicrobial properties. These compounds were synthesized using a variety of starting materials and evaluated for their antibacterial and antifungal activities, comparing favorably to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Enzyme Inhibition for Therapeutic Applications

  • Enzyme Inhibitory Activity : The research has further expanded into the synthesis of classical and nonclassical analogues of pyrimidine derivatives, aiming to explore their potential as enzyme inhibitors. These compounds have shown significant potency in inhibiting human TS and DHFR, which are involved in nucleotide biosynthesis pathways. Their inhibitory activity suggests a potential for developing therapeutic agents targeting various cancers and infections caused by pathogens relying on these enzymes for survival (Gangjee et al., 2008).

Synthesis and Biological Activity of Derivatives

  • Synthesis and Evaluation of Derivatives for Antitumor Activity : The synthesis of new derivatives and their evaluation for antitumor activity represent a significant portion of the research on these compounds. Various derivatives have been synthesized, exhibiting potent anticancer activity against different cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These findings highlight the therapeutic potential of these compounds in treating various types of cancer (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2/c1-6-23-19(25)18-15(9-14(5)27-18)21-20(23)26-10-16(24)22-17-12(3)7-11(2)8-13(17)4/h7-8,14H,6,9-10H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXBVMQEERWNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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